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Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B10783023 Get Quote

An in-depth guide to understanding the molar extinction coefficient of (Asp)2-Rhodamine 110
and its fluorescent product, Rhodamine 110, is essential for researchers in apoptosis and drug

discovery. This document provides a comprehensive overview of the quantitative properties,

experimental protocols for their determination, and the biochemical pathways involved in the

use of this fluorogenic substrate.

(Asp)2-Rhodamine 110 is a fluorogenic substrate primarily utilized for the detection of

caspase-3 activity, a key enzyme in the apoptotic pathway. The substrate itself is essentially

non-fluorescent. However, in the presence of active caspase-3, the aspartic acid residues are

cleaved, releasing the highly fluorescent Rhodamine 110 molecule. The intensity of the

resulting fluorescence is directly proportional to the enzyme's activity, which can be quantified

using the molar extinction coefficient of Rhodamine 110.

Quantitative Data of Rhodamine 110
The enzymatic cleavage of (Asp)2-Rhodamine 110 yields Rhodamine 110. The quantitative

spectral properties of Rhodamine 110 are crucial for accurate data analysis in enzymatic

assays. These properties are summarized in the table below.
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Property Value Solvent/Conditions

Molar Extinction Coefficient (ε) 80,000 cm⁻¹M⁻¹
Typically measured in ddH₂O

or PBS[1][2]

Excitation Wavelength (λex) ~496-500 nm DMSO[1][3][4][5][6]

Emission Wavelength (λem) ~520-522 nm DMSO[1][3][4][5][6]

Molecular Weight 366.80 g/mol N/A[1][5]

Quantum Yield (Φ)
Not consistently reported in the

provided search results.
N/A

Common Solvents DMSO, DMF For stock solutions[1][5]

Signaling Pathway: Caspase-3 Activation and
Substrate Cleavage
(Asp)2-Rhodamine 110 is a tool to measure the activity of effector caspases, such as

caspase-3, which are central to the execution phase of apoptosis.[3][7] The substrate mimics

the natural cleavage site of poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3.

Upon apoptosis induction, procaspase-3 is cleaved to its active form. Active caspase-3 then

recognizes and cleaves the peptide bond between the aspartic acid residues and the

rhodamine 110 fluorophore. This two-step cleavage of the bisamide substrate results in the

release of the fluorescent Rhodamine 110.[3][8]
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Fig. 1: Caspase-3 mediated cleavage of (Asp)2-Rhodamine 110.
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Experimental Protocol: Determination of Molar
Extinction Coefficient
The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how

strongly it absorbs light at a specific wavelength.[9] It is determined experimentally using the

Beer-Lambert law, A = εlc, where A is the absorbance, l is the path length of the cuvette

(typically 1 cm), and c is the molar concentration of the substance.[10]

Materials:

High-purity Rhodamine 110 solid[5]

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS) or deionized water

Calibrated spectrophotometer

1 cm path length quartz cuvettes

Calibrated analytical balance

Volumetric flasks and pipettes

Procedure:

Preparation of a Primary Stock Solution:

Accurately weigh a small amount (e.g., 1-2 mg) of Rhodamine 110 using an analytical

balance.

Dissolve the weighed solid in a precise volume of DMSO to prepare a concentrated stock

solution (e.g., 10 mM). Ensure complete dissolution.

Preparation of a Secondary Stock Solution:

Perform a serial dilution of the primary stock solution in the assay buffer (e.g., PBS) to

create a secondary stock solution of a lower concentration (e.g., 100 µM). This minimizes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.aatbio.com/resources/faq-frequently-asked-questions/What-is-a-molar-extinction-coefficient
https://www.mtoz-biolabs.com/how-to-measure-the-extinction-coefficient-of-a-fluorescent-protein.html
https://biotium.com/product/rhodamine-110-high-purity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the amount of DMSO in the final measurement solutions.

Preparation of Standard Solutions:

From the secondary stock solution, prepare a series of at least five dilutions in the assay

buffer. The final concentrations should result in absorbance values within the linear range

of the spectrophotometer (typically 0.1 to 1.0).

Spectrophotometric Measurement:

Set the spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to determine

the maximum absorbance wavelength (λmax) for Rhodamine 110. This should be around

496-500 nm.[1][5]

Use the assay buffer as a blank to zero the spectrophotometer at the determined λmax.

Measure the absorbance of each standard solution at λmax.

Data Analysis:

Plot a graph of absorbance (A) on the y-axis versus molar concentration (c) on the x-axis.

Perform a linear regression on the data points. The resulting graph should be a straight

line passing through the origin, confirming adherence to the Beer-Lambert law.

The molar extinction coefficient (ε) is calculated from the slope of the line. Since A = εlc

and the path length (l) is typically 1 cm, the slope of the line is equal to ε. The units will be

M⁻¹cm⁻¹.

Experimental Workflow Diagram
The following diagram illustrates the workflow for the experimental determination of the molar

extinction coefficient.
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Fig. 2: Workflow for molar extinction coefficient determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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